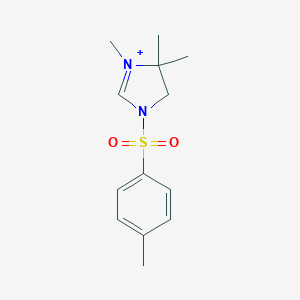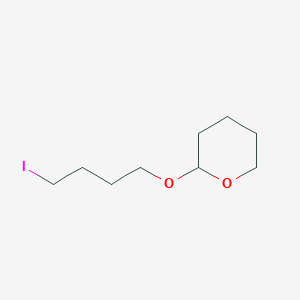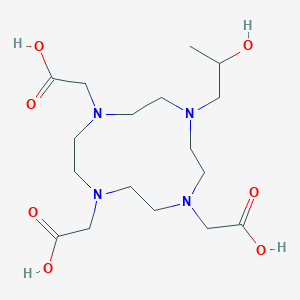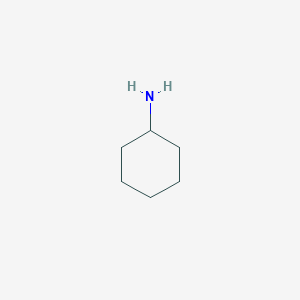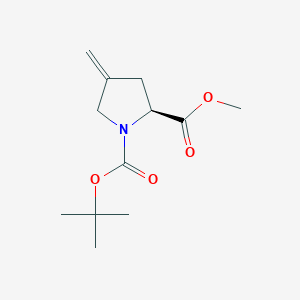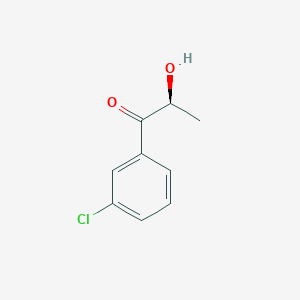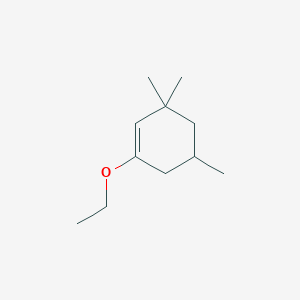
4'-Bromoacetophenone
Overview
Description
4’-Bromoacetophenone, also known as 1-acetyl-4-bromobenzene, is an organic compound with the molecular formula C8H7BrO. It is a derivative of acetophenone where a bromine atom is substituted at the para position of the benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, pesticides, and dyes .
Mechanism of Action
Target of Action
4’-Bromoacetophenone is primarily used as an organic building block in various chemical reactions . It is known to generate phenyl radicals upon UV irradiation , which can act as the primary targets in these reactions.
Mode of Action
The compound is involved in the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments . In this reaction, 4’-Bromoacetophenone, an aryl halide, reacts with an arylboronic acid in the presence of a palladium catalyst . The reaction begins with the palladium catalyst combining with 4’-Bromoacetophenone through a process of oxidative addition to form a bromopalladium-acetophenone complex .
Biochemical Pathways
The Suzuki reaction is a significant biochemical pathway involving 4’-Bromoacetophenone. This reaction is crucial in the synthesis of many styrenes, alkenes, and biphenyls . The ability of the Suzuki reaction to easily coordinate biaryl compounds makes it an important branch of organic research .
Pharmacokinetics
Its physical properties such as boiling point (255 °c) and melting point (49-51 °c) have been documented .
Result of Action
The result of the action of 4’-Bromoacetophenone in the Suzuki reaction is the formation of biaryl compounds . These compounds have extensive applications in various fields, including the production of pharmaceuticals and other chemicals .
Action Environment
The Suzuki reaction involving 4’-Bromoacetophenone can occur in water due to the surfactant-esque effects of tetrabutylammonium bromide . The reaction is also influenced by the basic environment produced by potassium carbonate . Furthermore, specific conditions, such as microwave irradiation, can be used to hasten the Suzuki reaction while still maintaining high yields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Bromoacetophenone can be synthesized through the bromination of acetophenone. One common method involves the use of bromine in the presence of a catalyst such as aluminum trichloride. The reaction typically proceeds as follows:
- Bromobenzene and dry carbon disulfide are added to a reactor.
- Anhydrous aluminum trichloride is introduced, and the mixture is heated until reflux begins.
- Acetic anhydride is added dropwise, and the mixture is refluxed for an additional hour.
- The reaction mixture is then poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain 4’-Bromoacetophenone .
Industrial Production Methods: In industrial settings, the production of 4’-Bromoacetophenone follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Heck and Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Heck and Suzuki Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of bases like sodium hydroxide.
Major Products:
Heck and Suzuki Coupling: Formation of biaryl compounds.
Substitution Reactions: Formation of substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
4’-Bromoacetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of dyes, fragrances, and liquid crystals.
Comparison with Similar Compounds
- 2-Bromoacetophenone
- 4’-Methoxyacetophenone
- 4’-Chloroacetophenone
- 4’-Nitroacetophenone
Comparison: 4’-Bromoacetophenone is unique due to its para-substituted bromine atom, which makes it particularly useful in coupling reactions. Compared to its analogs, such as 2-Bromoacetophenone, the para-substitution allows for more predictable reactivity and easier purification of products. Additionally, the presence of the bromine atom enhances its ability to participate in photoinduced reactions, making it valuable in photochemistry research .
Properties
IUPAC Name |
1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECURVXVYPVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059203 | |
| Record name | Ethanone, 1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-90-1, 1219805-88-5 | |
| Record name | p-Bromoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Bromoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-bromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-bromoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1219805-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB3XRY0C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the prominent applications of 4'-Bromoacetophenone in organic synthesis?
A1: this compound serves as a vital building block in organic synthesis, especially in carbon-carbon bond formation reactions like the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. [, , , , , , , , , , ]. These reactions are crucial for synthesizing various compounds, including biaryls, chalcones, and other complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Q2: How does the presence of a bromine atom in this compound facilitate these reactions?
A2: The bromine atom acts as a leaving group, facilitating the oxidative addition of palladium catalysts to the aryl halide, a critical step in these cross-coupling reactions [, , , , , , , ]. This characteristic renders this compound a reactive substrate for synthesizing diverse organic compounds.
Q3: Can you provide an example of a palladium catalyst used with this compound in these reactions?
A3: Certainly! One example is the palladium(II) benzoylthiourea derivative. This complex effectively catalyzed the Sonogashira reaction, coupling this compound with a terminal alkyne to form a new carbon-carbon bond [].
Q4: Are there alternative catalytic systems using this compound?
A4: Yes, researchers have explored palladium nanoparticles stabilized by various supports for catalyzing Suzuki-Miyaura reactions with this compound. Examples include palladium nanoparticles captured in microporous polymers [] and those stabilized by star-shaped block copolymers [].
Q5: How does the size of palladium nanoparticles influence their catalytic activity with this compound?
A5: Studies have shown that smaller palladium nanoparticles (around 2.1 nm) exhibit superior catalytic activity in Suzuki-Miyaura reactions with this compound compared to larger nanoparticles []. This enhanced activity is attributed to the increased number of coordinatively unsaturated sites on smaller nanoparticles.
Q6: Besides cross-coupling reactions, what other transformations involve this compound?
A6: this compound is a versatile precursor for synthesizing various heterocyclic compounds, including thiadiazole derivatives, triazoles, and chalcone analogs [, , , , ]. These compounds hold significant potential as inhibitors of human carbonic anhydrase isozymes, crucial targets for treating glaucoma, epilepsy, and other diseases.
Q7: Can you elaborate on the role of this compound in synthesizing these heterocyclic compounds?
A7: this compound reacts with various nucleophiles, including thiosemicarbazides, aminotriazoles, and heterocyclic amines, to form diverse heterocyclic scaffolds. These reactions often involve condensation, cyclization, or ring-closing reactions, affording compounds with potential biological activities.
Q8: What are the molecular formula, weight, and key spectroscopic features of this compound?
A8:
- Spectroscopic data:
- IR Spectroscopy: The carbonyl group (C=O) typically shows a strong absorption band around 1680-1700 cm-1. The presence of the aromatic ring is indicated by characteristic bands around 1600-1450 cm-1 and 900-675 cm-1 [, , , ].
- NMR Spectroscopy: The presence of the bromine atom at the 4'-position of the aromatic ring results in characteristic signals in both 1H and 13C NMR spectra [, , , , , ].
Q9: Have there been any studies investigating the impact of biofield energy treatment on the physicochemical properties of this compound?
A10: Yes, one study explored the effects of biofield energy treatment on this compound using various analytical techniques []. Interestingly, the treatment was reported to induce changes in the crystallite size, melting point, and spectral properties, suggesting a potential impact on its physical and energetic characteristics.
Q10: What is the impact of structural modifications on the biological activity of this compound derivatives?
A11: Research on thiadiazole derivatives containing the this compound moiety revealed that substituents on the thiadiazole ring significantly influence their inhibitory activity against human carbonic anhydrase isozymes []. For instance, compounds with a 2,4-dichlorophenylamino substituent exhibited potent inhibitory effects, highlighting the importance of SAR studies in optimizing biological activity.
Q11: What are the broader implications and potential applications of the research on this compound?
A11: The research conducted on this compound has far-reaching implications:
- Drug Discovery: The synthesis of novel heterocyclic compounds derived from this compound with potent inhibitory activity against carbonic anhydrase holds promise for developing new drugs for glaucoma, epilepsy, and other conditions [, ].
- Catalysis: Understanding the catalytic activity of palladium complexes and nanoparticles in reactions involving this compound contributes to developing more efficient and sustainable catalytic systems for organic synthesis [, , , , , , , , , ]. These advancements could impact various industries, including pharmaceuticals, agrochemicals, and materials science.
- Material Science: The utilization of this compound in synthesizing conjugated polymers with desirable optical properties [] opens avenues for developing advanced materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
